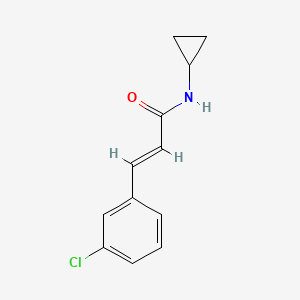![molecular formula C17H12N2S B5728375 2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
2-[(2-quinolinylthio)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-quinolinylthio)methyl]benzonitrile, commonly known as QM, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzylthioquinoline family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of QM is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. QM has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also affect the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, QM has been shown to have a number of other biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. QM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using QM in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, QM is also highly toxic to normal cells, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are a number of future directions for research on QM. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another area of research is the development of new QM derivatives with improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of QM and its potential use in the treatment of other diseases beyond cancer.
合成方法
The synthesis of QM involves the reaction of 2-chloromethylquinoline with potassium thiocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(quinolin-2-ylthio)acetonitrile, which is then treated with benzyl bromide to produce QM.
科学研究应用
QM has been shown to have a variety of scientific research applications, particularly in the field of cancer research. It has been found to have potent cytotoxic effects against a number of cancer cell lines, including breast, lung, and prostate cancer. QM has also been shown to inhibit the growth of tumors in animal models.
属性
IUPAC Name |
2-(quinolin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-11-14-6-1-2-7-15(14)12-20-17-10-9-13-5-3-4-8-16(13)19-17/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUFZRIDLTWOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-2-ylsulfanylmethyl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
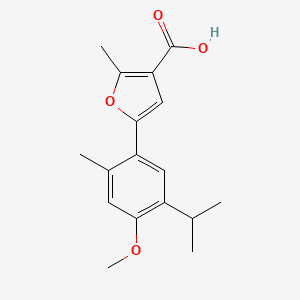
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)
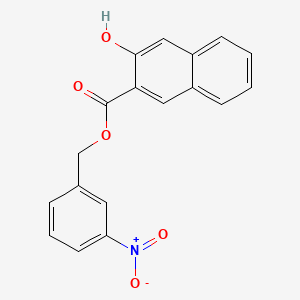

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
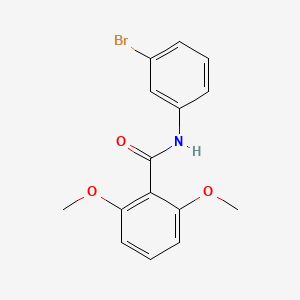
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)


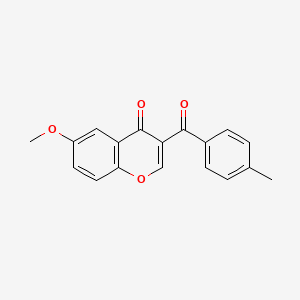
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
